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molecular formula C13H10ClN3 B8358740 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine

3-(2-Chloro-phenyl)-1H-indazol-6-ylamine

Cat. No. B8358740
M. Wt: 243.69 g/mol
InChI Key: AWKOADQTUHOKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517901B2

Procedure details

3-(2-Chloro-phenyl)-6-nitro-1H-indazole (8.82 g, 32.23 mmol) was dissolved in 400 mL EtOH and 120 mL water, and the mixture was heated to 85° C. with stirring. After stirring for 40 minutes, Fe (9.0 g, 161.15 mmol) and NH4Cl (8.62 g, 161.15 mmol) were added, and the reaction mixture was stirred for 16 hours at 85° C. The reactuion mixture was filtered through Whatman filter paper, and the filtrate was concentrated under reduced pressure. The resulting residue was partitioned between water and ethyl acetate, and the organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was chromatographed through silica gel (hexanes/EtOAc 0-50%) to give 2.24 g of 3-(2-Chloro-phenyl)-1H-indazol-6-ylamine, MS (M+H)=245.
Name
3-(2-Chloro-phenyl)-6-nitro-1H-indazole
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.62 g
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[NH:10][N:9]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:16]2[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=2)[NH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
3-(2-Chloro-phenyl)-6-nitro-1H-indazole
Quantity
8.82 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NNC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
8.62 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
9 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 16 hours at 85° C
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reactuion mixture was filtered through Whatman
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed through silica gel (hexanes/EtOAc 0-50%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NNC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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